molecular formula C23H20N2O2 B2426686 N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide CAS No. 1023484-15-2

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide

Cat. No.: B2426686
CAS No.: 1023484-15-2
M. Wt: 356.425
InChI Key: IKJRJUQSXZXDRH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide is a synthetic organic compound that features an indole moiety linked to a phenoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide typically involves the reaction of tryptamine with 3-phenoxybenzoic acid. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the amide bond can produce the corresponding amine.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide is unique due to its specific combination of the indole and phenoxybenzamide structures. This combination may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-23(24-14-13-18-16-25-22-12-5-4-11-21(18)22)17-7-6-10-20(15-17)27-19-8-2-1-3-9-19/h1-12,15-16,25H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJRJUQSXZXDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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